molecular formula C26H21N3O4S B2860502 N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide CAS No. 823830-06-4

N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide

Cat. No. B2860502
CAS RN: 823830-06-4
M. Wt: 471.53
InChI Key: LBAOCRMKXWCNGC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a furan ring, a pyrazole ring, and a benzenesulfonamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized from precursors such as cyanoacetohydrazides . These precursors can undergo various reactions, including cyclocondensation and cyclization, to form heterocyclic compounds .

Scientific Research Applications

Anticancer and Anti-HCV Activities

The synthesis and characterization of celecoxib derivatives, including N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide analogs, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit significant activities, including inhibition of HCV NS5B RdRp and cytotoxic effects against human tumor cell lines without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Another study focused on the synthesis and carbonic anhydrase inhibition studies of 1,3,5-trisubstituted-pyrazolines, including derivatives of the focal compound. These compounds showed promising inhibitory effects on carbonic anhydrase I and II isoenzymes, indicating potential applications in treating conditions affected by these enzymes (H. Gul et al., 2016).

Synthesis and Biological Evaluation

Further research into the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, including the target compound, highlighted their anticancer activities. These studies provide insights into the potential interaction against various molecular targets, indicating a broad spectrum of research applications (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Herbicidal Activity

Exploration into the herbicidal activity of N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, which relate to the structural framework of the discussed compound, reveals their potential in agricultural sciences. These compounds demonstrated significant post-emergence activity on dicotyledonous weed species, offering a new approach to weed management (J. Eussen et al., 1990).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activities, and development of its potential applications. Given the interesting functional groups present in this compound, it could be a valuable subject for future research .

properties

IUPAC Name

N-[4-[2-benzoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c30-26(20-8-3-1-4-9-20)29-24(25-12-7-17-33-25)18-23(27-29)19-13-15-21(16-14-19)28-34(31,32)22-10-5-2-6-11-22/h1-17,24,28H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAOCRMKXWCNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-benzoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide

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